molecular formula C12H10N6 B2663039 3,5-di(3-pyridinyl)-4H-1,2,4-triazol-4-ylamine CAS No. 38629-66-2

3,5-di(3-pyridinyl)-4H-1,2,4-triazol-4-ylamine

Cat. No. B2663039
CAS RN: 38629-66-2
M. Wt: 238.254
InChI Key: YGQDWUDZQQZNSU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,5-di(3-pyridinyl)-4H-1,2,4-triazol-4-ylamine is a compound with the molecular formula C12H10N6 and a molecular weight of 238.248 . It is commonly used as a monomer to synthesize Metal-organic Frameworks (MOFs) materials .


Physical And Chemical Properties Analysis

This compound has a density of 1.2±0.1 g/cm3, a boiling point of 445.9±45.0 °C at 760 mmHg, and a flash point of 223.5±28.7 °C . It has 6 H bond acceptors, 4 H bond donors, and 2 freely rotating bonds . Its ACD/LogP is -2.23, and its ACD/LogD (pH 5.5) is -1.29 . Its polar surface area is 79 Å2, and its molar volume is 194.2±3.0 cm3 .

Scientific Research Applications

Catalytic Activity and Synthesis Methods

  • Aminomethylation Reaction Catalysis: Tris[N,N-bis(trimethylsilyl)amido] complexes of group 3 metals, including yttrium and gadolinium, have been shown to catalyze the ortho-C-H bond addition of pyridine derivatives into the C═N double bond of nonactivated imines, producing aminomethylated products. This demonstrates the compound's role in facilitating complex chemical reactions (Haruki Nagae et al., 2015).

Antimicrobial Applications

  • Antimicrobial Activity: Synthesis from isonicotinic acid hydrazide led to compounds with significant antimicrobial activity, showcasing the potential of 3,5-di(3-pyridinyl)-4H-1,2,4-triazol-4-ylamine derivatives in developing new antimicrobial agents (Hacer Bayrak et al., 2009).

Coordination Chemistry and Luminescent Properties

  • Synthesis of Iron(II) and Zinc(II) Coordination Frameworks: The synthesis of coordination frameworks with iron(II) and zinc(II) using derivatives of 1,2,4-triazole ligands demonstrates the compound's utility in creating materials with potential magnetic and luminescent properties (B. Zhai et al., 2016).

Corrosion Inhibition

  • Corrosion Inhibitors for Mild Steel: Schiff’s bases derived from pyridyl substituted triazoles, including compounds related to 3,5-di(3-pyridinyl)-4H-1,2,4-triazol-4-ylamine, have been investigated as corrosion inhibitors for mild steel in hydrochloric acid solution, displaying high inhibition efficiency and supporting the potential industrial applications of these compounds in protecting metals from corrosion (K. R. Ansari et al., 2014).

properties

IUPAC Name

3,5-dipyridin-3-yl-1,2,4-triazol-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N6/c13-18-11(9-3-1-5-14-7-9)16-17-12(18)10-4-2-6-15-8-10/h1-8H,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGQDWUDZQQZNSU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C2=NN=C(N2N)C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,5-di(3-pyridinyl)-4H-1,2,4-triazol-4-ylamine

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